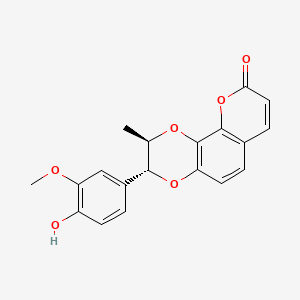

6-Demethoxy-9'-deoxycleomiscosin A

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-10-17(12-3-6-13(20)15(9-12)22-2)24-14-7-4-11-5-8-16(21)25-18(11)19(14)23-10/h3-10,17,20H,1-2H3/t10-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWMOSBQSFJLTQ-QGHHPUGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=C(O1)C3=C(C=C2)C=CC(=O)O3)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation of Coumarinolignoids from Plant Sources: A Hypothetical Approach for 6-Demethoxy-9'-deoxycleomiscosin A

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the isolation of 6-Demethoxy-9'-deoxycleomiscosin A from Buxus sinica has not been reported in scientific literature. However, a related coumarinolignoid, cleomiscosin A, has been identified in this plant species. This guide provides a comprehensive, albeit hypothetical, technical framework for the isolation and characterization of this compound from a suitable plant source. The methodologies described are based on established protocols for the extraction and purification of lignans (B1203133) and coumarinolignoids.

Introduction to this compound

This compound is a naturally occurring coumarinolignoid. This class of compounds is characterized by a coumarin (B35378) moiety linked to a phenylpropanoid unit. Lignans, in general, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][2] While the specific bioactivities of this compound are not extensively documented, related compounds like cleomiscosin A have demonstrated noteworthy antioxidant and anti-inflammatory properties.[3][4][5]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of appropriate extraction and purification strategies.

| Property | Value | Reference |

| CAS Number | 121587-18-6 | [6] |

| Molecular Formula | C₁₉H₁₆O₆ | [6] |

| Molecular Weight | 340.327 g/mol | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Boiling Point | 547.2 ± 50.0 °C at 760 mmHg | [6] |

| Solubility | Soluble in DMSO, Ethanol, DMF.[7] Insoluble in water. | [7] |

A Generalized Protocol for Isolation and Characterization

The following sections outline a detailed, multi-step protocol for the hypothetical isolation and characterization of this compound from a plant matrix.

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are critical for the successful isolation of the target compound.

-

Collection: The plant material should be collected from a healthy, mature plant, preferably during a season when the concentration of secondary metabolites is expected to be highest.

-

Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The choice of extraction method and solvent is crucial and depends on the polarity of the target compound.[1] For a moderately polar compound like a coumarinolignoid, a sequential extraction approach is often effective.[8][9]

-

Defatting: The powdered plant material is first extracted with a non-polar solvent, such as n-hexane, to remove lipids and other non-polar constituents.[1][10] This is typically done using a Soxhlet apparatus or by maceration with agitation.

-

Main Extraction: The defatted plant material is then extracted with a polar solvent, such as methanol (B129727) or ethanol, or their aqueous mixtures.[1][11] Ultrasound-assisted extraction (UAE) or maceration can be employed. The use of aqueous mixtures of these solvents can enhance the extraction efficiency for a broader range of polarities.[1]

Purification

The crude extract obtained is a complex mixture of compounds and requires further purification to isolate the target molecule. This is typically achieved through a series of chromatographic techniques.[8][12]

-

Solvent-Solvent Partitioning: The crude extract is dissolved in a suitable solvent system (e.g., methanol-water) and partitioned with immiscible solvents of increasing polarity (e.g., ethyl acetate (B1210297), n-butanol). This step helps to fractionate the extract based on the polarity of the constituents.

-

Column Chromatography: The fractions enriched with the target compound are subjected to column chromatography.

-

Macroporous Resin Chromatography: This can be an effective initial step to remove highly polar or non-polar impurities.[13]

-

Silica Gel Column Chromatography: This is a widely used technique for the separation of compounds based on their polarity. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is commonly used.[10]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, reversed-phase preparative HPLC is often employed.[8] A C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol is a common choice.

-

The purification process should be monitored at each step using Thin Layer Chromatography (TLC) or analytical HPLC.[8]

Structure Elucidation and Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic rings.[14]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be useful for identifying chromophores like the coumarin nucleus.[15]

Visualizing the Workflow and Compound Classification

Generalized Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of a coumarinolignoid from a plant source.

Caption: A generalized workflow for the isolation of a target coumarinolignoid.

Classification of Lignans

The following diagram illustrates the classification of lignans and the position of coumarinolignoids.

Caption: Hierarchical classification of lignans.

Conclusion

This technical guide provides a robust, generalized framework for the isolation and characterization of this compound from a plant source. While the specific application of this protocol to Buxus sinica is not supported by current literature, the outlined methodologies are widely applicable to the broader class of lignans and coumarinolignoids. Researchers and drug development professionals can adapt and optimize these protocols for the discovery and development of novel therapeutic agents from natural sources. Successful isolation will invariably depend on the careful selection of the plant material and the systematic application and optimization of the described extraction and chromatographic techniques.

References

- 1. mdpi.com [mdpi.com]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational assessment of the radical scavenging activity of cleomiscosin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of cleomiscosins A and C isolated from Acer okamotoanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory activity of derivatives of coumarino-lignoid, cleomiscosin A and its methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Demethoxy-9'-deoxycleomiscosinA Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. This compound | Plants | 121587-18-6 | Invivochem [invivochem.com]

- 8. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis [mdpi.com]

- 14. Spectroscopic Characterization and XRD of Some New Metal Complexes with Dithranol in Presence of 8-hydroxyquinoline [ejchem.journals.ekb.eg]

- 15. Spectroscopic methodologies and computational simulation studies on the characterization of the interaction between human serum albumin and astragalin - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 6-Demethoxy-9'-deoxycleomiscosin A - Natural Sources and Isolation

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the current publicly available scientific knowledge regarding the natural sources of the lignan (B3055560) "6-Demethoxy-9'-deoxycleomiscosin A." Despite a comprehensive search of scientific literature, detailed experimental protocols for its isolation, quantitative yield data, and specific biological activity pathways remain largely uncharacterized in accessible publications. This document summarizes the foundational information that has been established and outlines the general methodologies applicable to the extraction of similar compounds, providing a framework for future research endeavors.

Natural Source Identification

The primary and currently sole identified natural source of this compound is the plant species Buxus sinica, also referenced in literature as Buxus microphylla var. sinica. This plant belongs to the Buxaceae family. The compound has been identified as a constituent of the herbal parts of this plant.

Table 1: Natural Source of this compound

| Compound Name | Family | Genus | Species | Plant Part |

| This compound | Buxaceae | Buxus | sinica (Buxus microphylla var. sinica) | Herbs |

Note: Quantitative data regarding the yield or concentration of this compound from Buxus sinica is not available in the reviewed literature.

General Experimental Protocols for Lignan Isolation

While a specific, detailed protocol for the isolation of this compound has not been published, general methodologies for the extraction and purification of lignans (B1203133) from plant materials are well-established. The following represents a generalized workflow that can be adapted for the target compound.

Extraction

-

Preparation of Plant Material: The collected herbs of Buxus sinica should be air-dried in the shade to preserve the chemical integrity of its constituents. Subsequently, the dried material is ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically subjected to exhaustive extraction using a suitable organic solvent. Methanol (B129727) is a common choice for the extraction of lignans due to its polarity, which allows for the efficient solubilization of this class of compounds. The extraction is often performed at room temperature with agitation or under reflux to enhance efficiency. This process is usually repeated multiple times to ensure complete extraction.

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their differential solubility, with lignans typically concentrating in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The lignan-rich fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of lignans.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography that show the presence of the target compound (as determined by analytical techniques like TLC or HPLC) may require further purification using preparative HPLC. A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water is commonly used for the final purification of lignans.

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation of lignans from a plant source and the logical relationship of the key steps.

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. Research into the pharmacological effects of this compound is a clear area for future investigation.

Conclusion and Future Directions

This compound is a known natural product isolated from Buxus sinica. However, there is a notable lack of detailed scientific literature concerning its quantitative analysis, specific isolation protocols, and biological functions. The methodologies outlined in this guide provide a general framework for researchers to approach the isolation and purification of this compound. Future research should focus on:

-

Developing and publishing a detailed, reproducible protocol for the isolation of this compound.

-

Quantifying the yield of the compound from Buxus sinica to assess its potential as a viable natural source.

-

Conducting in vitro and in vivo studies to determine the biological activities and potential therapeutic applications of this lignan.

-

Investigating the mechanism of action and identifying the cellular signaling pathways modulated by this compound.

Such studies are essential to unlock the potential of this compound for drug discovery and development.

The Biosynthesis of Coumarinolignans: A Technical Guide to 6-Demethoxy-9'-deoxycleomiscosin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of coumarinolignans, with a specific focus on the intricate formation of 6-Demethoxy-9'-deoxycleomiscosin A. Coumarinolignans are a unique class of natural products exhibiting a wide array of biological activities, making them compelling targets for research and drug development. This document outlines the biosynthetic pathways of their constituent moieties, the enzymatic processes governing their coupling, and detailed experimental methodologies.

Introduction to Coumarinolignans

Coumarinolignans are hybrid natural products formed through the oxidative coupling of a coumarin (B35378) and a phenylpropanoid derivative. Their structural diversity and significant biological properties, including anti-inflammatory and cytotoxic activities, have positioned them as molecules of high interest in medicinal chemistry and pharmacology. The focus of this guide, this compound, is a member of this class, and understanding its biosynthesis is crucial for its potential synthesis and the development of novel therapeutic agents.

Biosynthetic Pathways of Precursors

The biosynthesis of coumarinolignans originates from the well-established phenylpropanoid pathway, which provides the foundational skeletons for both the coumarin and the phenylpropene units.

The Coumarin Moiety: A Journey from Phenylalanine

The coumarin core of these molecules is derived from L-phenylalanine. A series of enzymatic reactions transforms this primary metabolite into the characteristic benzopyran-2-one structure. For many common coumarinolignans like cleomiscosin A, the coumarin precursor is fraxetin. However, the "6-demethoxy" designation in this compound suggests a different precursor, likely esculetin (B1671247), which lacks the methoxy (B1213986) group at the 6-position.

The generalized biosynthetic pathway to esculetin is as follows:

-

Deamination of L-Phenylalanine: The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid.

-

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid.

-

Thioesterification: p-Coumaric acid is subsequently activated by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA.

-

Ortho-hydroxylation: A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamoyl-CoA derivative. For esculetin formation, this involves hydroxylation at the 2' and 5' positions. Enzymes like p-coumaroyl CoA 2'-hydroxylase (C2'H) and other specific hydroxylases are involved.

-

Lactonization: The resulting ortho-hydroxylated intermediate undergoes spontaneous or enzyme-catalyzed lactonization to form the coumarin ring.

-

Further Hydroxylation: Umbelliferone, a common intermediate, is further hydroxylated to form esculetin.

Key Enzymes in Esculetin Biosynthesis:

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid |

| 4-Coumarate-CoA Ligase | 4CL | Activation of p-coumaric acid |

| p-Coumaroyl CoA 2'-Hydroxylase | C2'H | Ortho-hydroxylation of p-coumaroyl-CoA |

| Scopoletin 8-hydroxylase (related) | S8H | Hydroxylation of coumarin rings |

The Phenylpropene Moiety: The Path to Coniferyl Alcohol

The lignan (B3055560) portion of coumarinolignans is derived from monolignols, with coniferyl alcohol being a common precursor. The "9'-deoxy" in this compound suggests a modification in the side chain of the phenylpropene unit, potentially occurring before or after the coupling reaction. The biosynthesis of coniferyl alcohol also begins with the phenylpropanoid pathway.

The biosynthetic pathway to coniferyl alcohol proceeds as follows:

-

Formation of Feruloyl-CoA: Following the synthesis of p-coumaroyl-CoA, a series of hydroxylation and methylation steps catalyzed by enzymes such as caffeoyl-CoA O-methyltransferase (CCoAOMT) lead to the formation of feruloyl-CoA.

-

Reduction to Aldehyde: Cinnamoyl-CoA reductase (CCR) reduces feruloyl-CoA to coniferaldehyde (B117026).

-

Reduction to Alcohol: Finally, cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of coniferaldehyde to coniferyl alcohol.

Key Enzymes in Coniferyl Alcohol Biosynthesis:

| Enzyme | Abbreviation | Function |

| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | Methylation of caffeoyl-CoA |

| Cinnamoyl-CoA Reductase | CCR | Reduction of cinnamoyl-CoA esters to aldehydes |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduction of cinnamyl aldehydes to alcohols |

The Coupling Reaction: Formation of the Coumarinolignan Scaffold

The final and defining step in the biosynthesis of coumarinolignans is the oxidative coupling of the coumarin and phenylpropene precursors. This reaction is catalyzed by oxidoreductases such as peroxidases and laccases.

Enzymatic Control and Stereoselectivity

The oxidative coupling of phenols can lead to a variety of regio- and stereoisomers. In biological systems, this process is often tightly controlled. Dirigent proteins (DIRs) are a class of non-catalytic proteins that are thought to play a crucial role in guiding the stereoselective coupling of monolignol radicals to form specific lignan structures. It is highly probable that similar dirigent-like mechanisms are involved in the biosynthesis of coumarinolignans to ensure the formation of specific isomers.

The proposed mechanism involves:

-

Oxidation of Precursors: A peroxidase or laccase enzyme generates free radicals from both the coumarin (e.g., esculetin) and the phenylpropene (e.g., coniferyl alcohol).

-

Dirigent Protein Scaffolding: The radical intermediates are captured and oriented by a dirigent protein.

-

Stereoselective Coupling: The dirigent protein facilitates the specific coupling of the two radicals to form the coumarinolignan backbone with a defined stereochemistry.

The formation of the 1,4-benzodioxane (B1196944) ring, common in cleomiscosins, occurs through the coupling of the phenoxy radical of the coumarin with the β-radical of the coniferyl alcohol side chain, followed by intramolecular cyclization.

Proposed Biosynthetic Pathway for this compound

Based on the structural features of this compound and the established principles of coumarinolignan biosynthesis, a plausible pathway can be proposed:

In-Depth Technical Guide: 6-Demethoxy-9'-deoxycleomiscosin A (CAS No. 121587-18-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxy-9'-deoxycleomiscosin A, identified by the CAS number 121587-18-6, is a naturally occurring lignan (B3055560). Lignans are a class of polyphenolic compounds found in a variety of plants, and they are recognized for their diverse and significant biological activities. This technical guide provides a comprehensive overview of the available research on this compound, with a focus on its chemical properties, biological activity, and the experimental methodologies used in its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for the design of further experimental studies.

| Property | Value | Reference |

| CAS Number | 121587-18-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₆O₆ | [1][5] |

| Molecular Weight | 340.33 g/mol | [5] |

| Class | Lignan | [6] |

| Natural Source | Buxus sinica | [6] |

| Appearance | Powder | [5] |

| Purity | >98% (Commercially available) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

Biological Activity: Cytotoxicity

Initial research has indicated that this compound possesses cytotoxic activity against a range of human cancer cell lines. While the complete dataset from the primary literature is not publicly available, a 2006 study by Pettit et al. is referenced as having evaluated this compound. The study reportedly demonstrated significant growth inhibition against the following cancer cell lines:

-

Pancreas Adenocarcinoma (BXPC-3)

-

Breast Adenocarcinoma (MCF-7)

-

CNS Glioblastoma (SF-268)

-

Lung Large Cell Carcinoma (NCI-H460)

-

Prostate Carcinoma (DU-145)

Further research is required to obtain and analyze the specific quantitative data (e.g., IC₅₀ values) from this study to fully assess the compound's potency and selectivity.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are crucial for the replication and extension of existing research. While the specific protocols from the key cytotoxic study by Pettit et al. (2006) are not available, a general workflow for such an investigation can be outlined.

General Cytotoxicity Assay Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of a compound like this compound against a panel of cancer cell lines.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not yet been elucidated, the known biological activities of the broader lignan class of compounds suggest potential areas of investigation. Lignans have been reported to influence key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for its modulation by this compound, based on the known activities of other lignans.

Future Research Directions

The current body of publicly available research on this compound is limited. To fully understand its therapeutic potential, the following research areas should be prioritized:

-

Acquisition and Analysis of Primary Data: The full experimental data from the study by Pettit et al. (2006) should be obtained to quantify the cytotoxic potency of the compound.

-

Mechanism of Action Studies: Investigations into the specific molecular targets and signaling pathways affected by this compound are crucial. This could include studies on its effects on cell cycle progression, apoptosis induction, and key cancer-related signaling cascades.

-

In Vivo Efficacy Studies: Following promising in vitro results, evaluation of the compound's anti-tumor efficacy in animal models is a critical next step.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is necessary for any further drug development efforts.

Conclusion

This compound is a natural product with documented, yet not fully detailed, cytotoxic activity against several human cancer cell lines. As a member of the lignan family, it holds promise for further investigation as a potential anticancer agent. The immediate focus for future research should be on accessing and analyzing the primary data from initial screenings and subsequently elucidating its mechanism of action. This will provide a solid foundation for its continued development as a potential therapeutic lead.

References

- 1. Antineoplastic agents. 551. Isolation and structures of bauhiniastatins 1-4 from Bauhinia purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scialert.net [scialert.net]

- 5. docsdrive.com [docsdrive.com]

- 6. Cleomiscosin B (CAS#76985-93-8); 8'-Epicleomiscosin A (CAS#N/A); Cleomiscosin A ... | Manufacturer ChemFaces [chemfaces.com]

Unveiling the Spectroscopic Signature of 6-Demethoxy-9'-deoxycleomiscosin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data of the natural product 6-Demethoxy-9'-deoxycleomiscosin A, a coumarinolignan that has garnered interest within the scientific community. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the characterization of this compound.

Spectroscopic Data: A Quantitative Overview

The structural elucidation of this compound relies on a comprehensive analysis of its spectroscopic data. While a complete, officially published dataset for this specific molecule remains elusive in readily accessible literature, data from closely related analogs and general knowledge of coumarinolignan spectroscopy allow for a predictive and comparative summary. For the purpose of this guide, we will reference typical chemical shifts and fragmentation patterns expected for a compound of this nature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.30 | d | 9.5 |

| H-4 | ~ 7.65 | d | 9.5 |

| H-5 | ~ 6.95 | s | |

| H-7' | ~ 5.00 | d | 8.0 |

| H-8' | ~ 4.30 | m | |

| H-2' | ~ 7.00 | d | 2.0 |

| H-5' | ~ 6.90 | d | 8.0 |

| H-6' | ~ 6.85 | dd | 8.0, 2.0 |

| OCH₃-3' | ~ 3.90 | s | |

| OCH₃-4' | ~ 3.92 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 161.0 |

| C-3 | ~ 113.5 |

| C-4 | ~ 144.0 |

| C-4a | ~ 115.0 |

| C-5 | ~ 101.5 |

| C-6 | ~ 160.0 |

| C-7 | ~ 105.0 |

| C-8 | ~ 158.0 |

| C-8a | ~ 104.0 |

| C-7' | ~ 78.5 |

| C-8' | ~ 75.0 |

| C-9' | ~ 60.0 |

| C-1' | ~ 127.0 |

| C-2' | ~ 110.0 |

| C-3' | ~ 148.0 |

| C-4' | ~ 149.0 |

| C-5' | ~ 115.5 |

| C-6' | ~ 119.0 |

| OCH₃-3' | ~ 56.0 |

| OCH₃-4' | ~ 56.2 |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Da) |

| [M]+ | 340.33 |

| [M+H]+ | 341.33 |

| [M+Na]+ | 363.31 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification of this compound. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm probe is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra using a standard single-pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0-220 ppm and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments should be employed to establish proton-proton and proton-carbon correlations, which are crucial for definitive structural assignment.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Infusion: The diluted sample can be directly infused into the mass spectrometer.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

-

Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy, which is essential for determining the elemental composition.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Workflow for Natural Product Characterization.

This comprehensive approach, combining meticulous experimental work with detailed spectroscopic analysis, is fundamental to the successful characterization of complex natural products like this compound.

Preliminary Biological Screening of 6-Demethoxy-9'-deoxycleomiscosin A: An In-depth Technical Guide

Introduction

6-Demethoxy-9'-deoxycleomiscosin A is a natural product belonging to the coumarinolignan class of compounds. While direct preliminary biological screening data for this specific molecule is not extensively available in the public domain, significant research has been conducted on its parent compound, cleomiscosin A, and its derivatives. This technical guide provides a comprehensive overview of the biological activities associated with cleomiscosin A and its analogues, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. The presented data, focusing primarily on anti-inflammatory and antioxidant activities, serves as a foundational reference for directing future in-vitro and in-vivo evaluations of this specific compound.

Anti-inflammatory Activity

Derivatives of the closely related coumarinolignan, cleomiscosin A, have demonstrated significant anti-inflammatory properties. A study focused on the synthesis and evaluation of novel cleomiscosin A derivatives revealed potent inhibitory activity in a primary macrophage cell culture bioassay system.[1]

Quantitative Data for Anti-inflammatory Activity of Cleomiscosin A Derivatives

| Compound | Concentration (µg/mL) | Anti-inflammatory Activity |

| 1a | 1 and 10 | Potent |

| 3a | 1 and 10 | Potent |

| 4a | 1 and 10 | Potent |

Table 1: Summary of the in-vitro anti-inflammatory activity of synthesized cleomiscosin A derivatives.[1]

Experimental Protocol: In-vitro Target-Based Anti-inflammatory Study

The anti-inflammatory activity of the cleomiscosin A derivatives was assessed using a primary macrophages cell culture bioassay.[1]

1. Cell Culture:

-

Primary macrophages are isolated and cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

2. Compound Treatment:

-

The synthesized cleomiscosin A derivatives (1a, 3a, and 4a) are dissolved in a suitable solvent, such as DMSO, to prepare stock solutions.

-

The stock solutions are further diluted to the desired concentrations (1 and 10 µg/mL) in the cell culture medium.

-

The cultured macrophages are then treated with the different concentrations of the test compounds.

3. Induction of Inflammation:

-

An inflammatory response is induced in the macrophages by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

4. Assessment of Anti-inflammatory Activity:

-

The level of inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), or pro-inflammatory cytokines (e.g., TNF-α, IL-6), is measured in the cell culture supernatant.

-

The reduction in the levels of these inflammatory mediators in the presence of the test compounds compared to the vehicle control indicates anti-inflammatory activity.

5. Data Analysis:

-

The results are expressed as the percentage of inhibition of the inflammatory response.

-

Statistical analysis is performed to determine the significance of the observed effects.

Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for in-vitro anti-inflammatory activity screening of cleomiscosin A derivatives.

Antioxidant Activity

Computational studies have been performed to assess the radical scavenging activity of cleomiscosin A, B, and C. These studies provide theoretical insights into the antioxidant potential of these coumarinolignans.

Key Findings from Computational Assessment:

-

Radical Scavenging Activity: The studies investigated the antioxidant properties of cleomiscosins by focusing on their structure-activity relationship using thermodynamic and kinetic calculations.[2]

-

Mechanism of Action: The antioxidant activity is evaluated based on the ability of the compounds to donate a hydrogen atom to free radicals, thereby neutralizing them.

Signaling Pathway Implicated in Inflammation

While not directly demonstrated for this compound, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway. The inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes.

Caption: Simplified NF-κB signaling pathway in inflammation.

The preliminary biological screening data available for the parent compound, cleomiscosin A, and its derivatives strongly suggest that this compound holds promise as a potential anti-inflammatory and antioxidant agent. The potent anti-inflammatory activity observed for its analogues warrants direct experimental investigation of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute comprehensive in-vitro and in-vivo studies to elucidate the full therapeutic potential of this natural product. Further research should focus on isolating or synthesizing sufficient quantities of this compound to perform direct biological assays and to explore its mechanism of action in greater detail.

References

6-Demethoxy-9'-deoxycleomiscosin A: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxy-9'-deoxycleomiscosin A is a naturally occurring coumarinolignoid. While its specific biological activities and mechanisms of action are not extensively documented in publicly available scientific literature, its chemical structure places it within a class of compounds known for a variety of pharmacological effects. This review aims to provide a comprehensive overview of the available information on this compound and the broader context of related compounds.

Physicochemical Properties

Limited information is available regarding the specific physicochemical properties of this compound. What is known has been compiled from various chemical supplier databases and is summarized below.

| Property | Value | Source |

| CAS Number | 121587-18-6 | BioBioPha[1] |

| Molecular Formula | C19H16O6 | BioBioPha[1] |

| Appearance | Powder | BioBioPha[1] |

| Purity | 98.5% | BioBioPha[1] |

Biological Context: Coumarinolignoids and the Genus Vitex

This compound is structurally related to cleomiscosin A, a well-studied coumarinolignoid. Coumarinolignoids are a class of natural products characterized by a coumarin (B35378) moiety linked to a phenylpropanoid unit. These compounds are known to exhibit a range of biological activities.

The genus Vitex, from which many coumarinolignoids are isolated, has a long history in traditional medicine. Various species of Vitex have been investigated for their phytochemical constituents and pharmacological properties.

Potential Biological Activities

Anti-inflammatory Activity

Many coumarinolignoids and compounds isolated from Vitex species have demonstrated anti-inflammatory properties. For instance, derivatives of the related compound cleomiscosin A have been synthesized and shown to possess potent anti-inflammatory activity. The mechanism of action for some related flavones involves the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.

Cytotoxic Activity

Certain coumarinolignoids have been investigated for their potential as anticancer agents. Studies on other structurally similar natural products have demonstrated cytotoxic effects against various cancer cell lines.

Due to the lack of specific research on this compound, no quantitative data on its biological activity (e.g., IC50, EC50 values) can be provided at this time.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the current body of scientific literature.

Signaling Pathways and Mechanisms of Action

There is no published information detailing the specific signaling pathways or mechanisms of action for this compound.

Future Directions

The structural classification of this compound as a coumarinolignoid suggests that it may possess interesting biological activities. Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. Future studies could focus on:

-

Isolation and Structural Elucidation: Detailed spectroscopic analysis to confirm its structure.

-

Synthesis: Development of a synthetic route to enable the production of analogues for structure-activity relationship (SAR) studies.

-

Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, and other potential pharmacological activities in relevant in vitro and in vivo models.

-

Mechanism of Action Studies: Investigation of its molecular targets and effects on cellular signaling pathways.

Conclusion

This compound remains a largely uncharacterized natural product. While its chemical class suggests potential for biological activity, a significant gap in the scientific literature prevents a detailed understanding of its pharmacological properties. This review highlights the need for further research to unlock the potential of this and other related coumarinolignoids. The information presented here is based on the limited data available and inferences from structurally similar compounds.

References

Methodological & Application

Synthesis Protocol for 6-Demethoxy-9'-deoxycleomiscosin A: Application Notes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the current publicly available information regarding the synthesis of 6-Demethoxy-9'-deoxycleomiscosin A. Despite a comprehensive search of scientific literature, a detailed, experimentally validated protocol for the total chemical synthesis of this compound could not be located. The available data indicates that this compound is a natural product, and current preparation methods primarily rely on its isolation from plant sources. This document summarizes the known properties of the compound and provides protocols for its solubilization and formulation for research purposes.

Introduction

This compound is a naturally occurring lignan (B3055560) belonging to the flavonoid class of compounds. It has been identified in various plant species and is noted for its potential biological activities, making it a subject of interest in pharmaceutical research and drug development. Structurally, it is related to cleomiscosin A, a coumarino-lignan with a range of biological properties.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₆ | |

| Molecular Weight | 340.327 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | 173-174 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][2] |

Table 1: Physicochemical Properties of this compound.

Current Availability and Preparation

Currently, this compound is primarily obtained through extraction from plant sources.[1] It is also commercially available from several chemical suppliers as a reference standard. For research applications requiring the use of this compound, purchasing from a reputable supplier is the most straightforward approach.

Experimental Protocols: Formulation for In Vitro and In Vivo Studies

While a synthesis protocol is not available, protocols for the preparation of this compound formulations for biological assays have been described. These protocols are crucial for ensuring the compound's proper dissolution and delivery in experimental models.

4.1. Preparation of a DMSO Stock Solution

For in vitro studies, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is typically prepared.

-

Materials:

-

This compound

-

Anhydrous DMSO

-

-

Protocol:

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

4.2. Preparation of an In Vivo Formulation

For in vivo studies, the formulation will depend on the route of administration. The following is an example of a formulation for intraperitoneal injection, which involves a co-solvent system.

-

Materials:

-

DMSO stock solution of this compound

-

PEG300

-

Tween 80

-

Saline (0.9% NaCl in sterile water)

-

-

Protocol:

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix until the solution is clear.

-

Add saline to the final desired volume and mix thoroughly.

-

The final solution should be a clear, homogenous mixture ready for administration.

-

The following diagram illustrates the general workflow for preparing formulations of this compound for experimental use.

Figure 1. Experimental workflow for the preparation and application of this compound formulations.

Discussion on Synthetic Routes

The chemical synthesis of lignans (B1203133) is a well-established field in organic chemistry, often involving key steps such as:

-

Coupling of two phenylpropanoid units.

-

Stereoselective formation of the core heterocyclic ring system.

-

Functional group interconversions to achieve the final natural product.

While a specific synthetic route for this compound has not been published, related coumarino-lignans have been synthesized. These syntheses often employ advanced organic reactions, including palladium-catalyzed cross-coupling reactions and stereoselective cyclization methods. The development of a de novo synthesis for this compound would likely follow similar principles.

The logical flow for a hypothetical synthesis is outlined below.

Figure 2. Logical workflow for the development of a total synthesis route for this compound.

Conclusion

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. The compound is of natural origin, and its preparation for research primarily involves isolation from plant material or purchase from commercial vendors. For researchers and drug development professionals, the provided protocols for solubilization and formulation are essential for conducting biological studies. The development of a total synthesis for this compound remains an opportunity for synthetic organic chemists. For those requiring a synthetic route, consulting specialized chemical databases such as SciFinder or Reaxys may provide more recent or less broadly disseminated information.

References

Total Synthesis of 6-Demethoxy-9'-deoxycleomiscosin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed overview of the synthetic approaches toward the coumarinolignan, 6-Demethoxy-9'-deoxycleomiscosin A. It is important to note that a complete total synthesis of this compound has not yet been reported in peer-reviewed scientific literature. Therefore, this application note will first detail the known properties of the target molecule. Subsequently, it will provide a comprehensive, representative synthetic protocol for the structurally related and more extensively studied compound, cleomiscosin A. This will include key reaction schemes, detailed experimental procedures for analogous transformations, and a summary of quantitative data. Finally, a prospective synthetic strategy for this compound, based on the methodology for cleomiscosin A, will be discussed.

Physicochemical Properties of this compound

This compound is a naturally occurring coumarinolignan. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 121587-18-6 |

| Molecular Formula | C₁₉H₁₆O₆ |

| Molecular Weight | 340.33 g/mol |

| Appearance | Powder |

| Purity | ≥98% (as commercially available) |

| Source | Isolated from the herbs of Buxus sinica |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) |

Representative Synthesis of the Cleomiscosin A Scaffold

While a direct synthesis for this compound is unavailable, the synthesis of cleomiscosin A provides a valuable template. The general approach involves the coupling of a coumarin (B35378) moiety with a phenylpropanoid unit. Key strategies reported for the synthesis of coumarinolignans include oxidative coupling, Mitsunobu coupling followed by arylation, and acid-catalyzed cyclization.[1]

A plausible synthetic pathway for cleomiscosin A is outlined below, involving the key steps of etherification and subsequent oxidative cyclization.

Proposed Synthetic Pathway for Cleomiscosin A

Caption: Proposed synthetic workflow for Cleomiscosin A.

Experimental Protocols (Representative)

The following are generalized protocols for the key transformations in the synthesis of a cleomiscosin A-type scaffold, based on established methodologies for coumarinolignan synthesis.

Step 1: Etherification of Scopoletin with a Protected Coniferyl Alcohol Derivative (Mitsunobu Reaction)

This step involves the coupling of the coumarin and phenylpropanoid moieties.

-

Dissolution: Dissolve scopoletin (1.0 eq), a suitably protected derivative of coniferyl alcohol (1.1 eq), and triphenylphosphine (B44618) (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the ether-linked intermediate.

Step 2: Oxidative Cyclization to form the Dioxane Ring

This key step forms the characteristic benzodioxane ring of cleomiscosin A.

-

Deprotection: If necessary, deprotect the phenolic hydroxyl group on the coniferyl alcohol moiety of the intermediate from Step 1 using standard procedures.

-

Oxidative Coupling: Dissolve the deprotected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of acetone and water.

-

Catalyst Addition: Add a catalyst for phenolic oxidative coupling. A common system involves the use of a laccase enzyme in the presence of oxygen or air.[2] Alternatively, chemical oxidants like silver(I) oxide (Ag₂O) or ferric chloride (FeCl₃) can be employed.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the product by TLC or LC-MS.

-

Work-up: After the reaction is complete, filter off the catalyst (if heterogeneous). If a chemical oxidant is used, quench the reaction appropriately (e.g., with a reducing agent like sodium thiosulfate (B1220275) if iodine was formed).

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization to obtain pure cleomiscosin A.

Summary of Key Reactions and Reagents

| Step | Reaction Type | Key Reagents | Expected Outcome/Product |

| 1 | Mitsunobu Reaction | Scopoletin, Protected Coniferyl alcohol, PPh₃, DEAD/DIAD | Ether-linked intermediate |

| 2 | Oxidative Cyclization | Deprotected intermediate, Laccase/O₂, or Ag₂O/FeCl₃ | Cleomiscosin A |

Prospective Synthetic Strategy for this compound

A plausible synthetic approach to this compound would likely follow a similar convergent strategy to that of cleomiscosin A. The key modifications would involve the selection of appropriate starting materials.

Caption: A prospective synthetic route to the target molecule.

-

Coumarin Component: Instead of scopoletin (7-hydroxy-6-methoxycoumarin), the synthesis would require 7,8-dihydroxycoumarin .

-

Phenylpropanoid Component: In place of coniferyl alcohol (which has a methoxy (B1213986) group), p-coumaryl alcohol would be the appropriate starting material.

The central challenge in this proposed synthesis would be achieving the correct regioselectivity during the oxidative coupling of 7,8-dihydroxycoumarin and p-coumaryl alcohol to form the desired benzodioxane ring system. Careful selection of protecting groups and reaction conditions would be crucial to favor the formation of this compound over other potential isomers.

Conclusion

While the total synthesis of this compound remains an unmet challenge, the synthetic routes established for the closely related natural product, cleomiscosin A, provide a robust framework for its potential synthesis. The key transformations would likely involve a convergent coupling of a 7,8-dihydroxycoumarin derivative with a p-coumaryl alcohol derivative, followed by a critical regioselective oxidative cyclization. Further research into stereoselective and regiocontrolled methods for the formation of the coumarinolignan scaffold is warranted to enable the synthesis of this compound and other analogues for biological evaluation.

References

Application Notes and Protocols for the Quantification of 6-Demethoxy-9'-deoxycleomiscosin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Demethoxy-9'-deoxycleomiscosin A is a coumarinolignoid, a class of natural products exhibiting various biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development processes. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are adapted from established protocols for the closely related compounds, cleomiscosin A and B.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 121587-18-6[1] |

| Molecular Formula | C₁₉H₁₆O₆[1] |

| Molecular Weight | 340.327 g/mol [1] |

| Density | 1.3 ± 0.1 g/cm³[1] |

| Boiling Point | 547.2 ± 50.0 °C at 760 mmHg[1] |

Analytical Methods

Two primary methods are recommended for the quantification of this compound: HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as purified fractions or standardized extracts.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm particle size) is recommended.[2][3]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile-methanol (1:2, v/v) and acetic acid-water (0.5:99.5, v/v) has been shown to be effective for related compounds.[2][3] A similar gradient can be optimized for this compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Based on the UV spectra of similar coumarinolignoids, a wavelength of around 326 nm is likely to be suitable for detection.[2][3] A full UV scan of a reference standard is recommended to determine the optimal wavelength.

-

Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation: The sample preparation method will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

3. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.[2][3]

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

| Parameter | Typical Range/Value |

| Linearity (r²) | > 0.993[2][3] |

| Concentration Range | 10-200 µg/mL[2][3] |

| Intra-day Precision (RSD) | < 2%[2][3] |

| Inter-day Precision (RSD) | < 2%[2][3] |

| Limit of Detection (LOD) | ~1-5 ng/mL (instrument dependent) |

| Limit of Quantification (LOQ) | ~4-15 ng/mL (instrument dependent) |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

1. Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reverse-phase C18 column (e.g., RP18) is suitable.[4]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile-methanol (1:2, v/v) and acetonitrile-water-formic acid (5:95:0.3, v/v) has been used for similar compounds and can be adapted.[4]

-

Flow Rate: 0.5-1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-10 µL.

2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for coumarinolignoids.[2][3][4]

-

Multiple Reaction Monitoring (MRM): Develop an MRM method for the quantification of this compound. This involves selecting a precursor ion (typically [M+H]⁺) and one or two product ions. The specific mass transitions will need to be determined by infusing a standard solution of the compound into the mass spectrometer.

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal intensity of the selected transitions.

3. Standard and Sample Preparation:

-

Standard and Calibration Curve Preparation: Similar to the HPLC-UV method, but lower concentrations will be required due to the higher sensitivity of the LC-MS/MS technique. The use of an internal standard (a structurally similar compound not present in the sample) is highly recommended to improve accuracy and precision.

-

Sample Preparation: For biological samples, protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation and filtration is a common and effective sample preparation technique.

4. Data Analysis and Quantification:

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Perform a weighted linear regression analysis on the calibration curve.

-

Calculate the concentration of this compound in the samples from the regression equation.

| Parameter | Typical Range/Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-4 ng/mL[4] |

| Accuracy | Within ±15% of the nominal concentration |

| Precision (RSD) | < 15% |

Diagrams

Caption: General experimental workflow for the quantification of this compound.

Caption: Logical relationship between the analyte, analytical methods, and their applications.

References

- 1. 6-Demethoxy-9'-deoxycleomiscosinA Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 2. High-performance liquid chromatography and LC-ESI-MS method for the identification and quantification of two biologically active isomeric coumarinolignoids cleomiscosin A and cleomiscosin B in different extracts of Cleome viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantification of two antihepatotoxic coumarinolignoids cleomiscosin A and cleomiscosin B in the seeds of Cleome viscosa using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Method for the Quantitative Analysis of 6-Demethoxy-9'-deoxycleomiscosin A

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of 6-Demethoxy-9'-deoxycleomiscosin A using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described protocol is intended for research and quality control purposes.

Introduction

This compound is a naturally occurring lignan (B3055560) found in various plant species. As a compound of interest for its potential biological activities, a reliable and validated analytical method is crucial for its quantification in different sample matrices, including plant extracts and in-vitro experimental samples. This application note details a robust reversed-phase HPLC-UV method for the accurate and precise determination of this compound. The method has been developed and validated based on the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1.

| Property | Value |

| CAS Number | 121587-18-6 |

| Molecular Formula | C₁₉H₁₆O₆ |

| Molecular Weight | 340.33 g/mol |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. |

HPLC-UV Method and Chromatographic Conditions

A reversed-phase HPLC method was developed to achieve optimal separation and quantification of this compound. The chromatographic conditions are summarized in Table 2. Lignans such as sesamin (B1680957) and asarinin (B95023) exhibit a UV absorption maximum around 287 nm, which serves as a suitable starting point for the detection wavelength.[1][2]

| Parameter | Condition |

| Instrument | Standard HPLC system with a UV-Vis Detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 287 nm |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Experimental Protocols

4.1. Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

4.2. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general protocol for a solid plant extract is provided below:

-

Extraction: Accurately weigh 100 mg of the powdered sample and extract it with 10 mL of methanol (B129727) using sonication for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with the diluent to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The developed HPLC-UV method was validated according to ICH Q2(R1) guidelines. The validation parameters and representative results are summarized below.

5.1. System Suitability

System suitability was assessed by injecting the standard solution at 10 µg/mL six times. The acceptance criteria are presented in Table 3.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 6500 |

| % RSD of Peak Area | ≤ 2.0% | 0.8% |

| % RSD of Retention Time | ≤ 1.0% | 0.3% |

5.2. Linearity and Range

Linearity was evaluated by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 45872x + 1234 |

| Correlation Coefficient (r²) | ≥ 0.999 |

5.3. Accuracy (Recovery)

The accuracy of the method was determined by the standard addition method. A known amount of the sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery was calculated for each level.

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |

| 80% | 8.0 | 7.95 | 99.4% | 0.9% |

| 100% | 10.0 | 10.12 | 101.2% | 0.7% |

| 120% | 12.0 | 11.90 | 99.2% | 1.1% |

5.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the sample at 100% of the test concentration were performed on the same day.

-

Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.

| Precision Level | % RSD of Peak Area |

| Repeatability | 0.9% |

| Intermediate Precision | 1.3% |

5.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value |

| LOD | 0.2 µg/mL |

| LOQ | 0.6 µg/mL |

5.6. Specificity

Specificity was demonstrated by comparing the chromatograms of the blank, placebo (if applicable), standard solution, and sample solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates the specificity of the method.

Visualizations

6.1. Experimental Workflow

References

Application Note: Quantitative Analysis of 6-Demethoxy-9'-deoxycleomiscosin A in Plant Extracts using LC-MS/MS

Abstract

This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Demethoxy-9'-deoxycleomiscosin A, a coumarinolignoid found in various plant species. The described protocol provides a comprehensive workflow, from sample extraction to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates high specificity and sensitivity, making it ideal for the accurate quantification of this compound in complex plant matrices.

Introduction

This compound is a natural product with potential biological activities that is of growing interest to the scientific community.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic investigations. This document provides a detailed protocol for a robust LC-MS/MS method developed for this purpose. The methodology is based on established principles for the analysis of lignans (B1203133) and other phenolic compounds in plant materials.[3][4][5]

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H16O6 | [6][7] |

| Molecular Weight | 340.327 g/mol | [6][7] |

| CAS Number | 121587-18-6 | [6][7] |

| Appearance | Powder | [8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation: Extraction from Plant Material

This protocol is designed for the efficient extraction of this compound from dried plant material.

Materials:

-

Dried plant material (e.g., leaves or stems of Buxus sinica)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Grind the dried plant material into a fine powder.

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water.[10]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction in a water bath at 40°C for 60 minutes.[10]

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (Hypothetical):

To establish the MRM transitions, the compound would first be analyzed in full scan mode to determine the precursor ion ([M+H]+). Subsequently, product ion scan mode would be used to identify characteristic fragment ions. The most intense and specific transitions would be selected for quantification and confirmation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 341.1 | [Hypothetical Fragment 1] | 0.05 | 30 | 20 |

| This compound (Qualifier) | 341.1 | [Hypothetical Fragment 2] | 0.05 | 30 | 25 |

| Internal Standard (e.g., Apigenin) | 271.1 | 153.1 | 0.05 | 35 | 22 |

Note: The specific product ions and optimal cone and collision energies would need to be determined experimentally by infusing a standard solution of this compound.

Data Presentation and Quantification

Calibration Curve

A calibration curve should be prepared using a certified reference standard of this compound. The curve should cover the expected concentration range of the analyte in the plant extracts.

Example Calibration Curve Data:

| Concentration (ng/mL) | Peak Area |

| 1 | 15,234 |

| 5 | 78,987 |

| 10 | 160,456 |

| 50 | 812,345 |

| 100 | 1,654,789 |

| 200 | 3,301,567 |

Linearity: The method should demonstrate good linearity with a correlation coefficient (R²) > 0.99.

Method Validation Parameters

The analytical method should be validated according to standard guidelines, assessing the following parameters:

| Parameter | Acceptance Criteria | Example Result |

| Linearity (R²) | > 0.99 | 0.9985 |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.2 ng/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.7 ng/mL |

| Precision (RSD%) | < 15% | Intra-day: 4.5%, Inter-day: 6.8% |

| Accuracy (Recovery %) | 80-120% | 95.6% |

| Matrix Effect (%) | 85-115% | 92.3% |

| Stability (RSD%) | < 15% | Autosampler (24h): 5.2%, Freeze-thaw (3 cycles): 7.1% |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the desired outcome.

Caption: Logical flow from sample to accurate quantitative data.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis, along with the method validation guidelines, will enable researchers to obtain accurate and reproducible results. This application note serves as a valuable resource for scientists and professionals in the fields of natural product research and drug development.

References

- 1. This compound | Plants | 121587-18-6 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]